molecular formula C15H18ClFN2O2S B5856961 ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B5856961
M. Wt: 344.8 g/mol
InChI Key: OLKUKQRLEBMRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a carbothioyl group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}ACETATE: A related compound with similar structural features but different substituents.

    3-CHLORO-4-FLUOROANILINE: An intermediate used in the synthesis of the target compound.

Uniqueness

ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is unique due to the presence of both chlorine and fluorine substituents on the aniline moiety, which can influence its chemical reactivity and biological activity. The combination of a piperidine ring and a carbothioyl group further adds to its distinctiveness.

Properties

IUPAC Name

ethyl 1-[(3-chloro-4-fluorophenyl)carbamothioyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O2S/c1-2-21-14(20)10-5-7-19(8-6-10)15(22)18-11-3-4-13(17)12(16)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUKQRLEBMRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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